Velnacrine-d4
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Overview
Description
Velnacrine-d4, also known as HP 029-d4 or Hydroxytacrine-d4, is a deuterium-labeled derivative of Velnacrine. Velnacrine itself is a 1,2,3,4-tetrahydro-9-aminoacridine-1-ol maleate, which acts as a potent cholinesterase inhibitor. Due to its ability to enhance cholinergic functions, Velnacrine has been developed as an agent for Alzheimer’s disease .
Preparation Methods
The preparation of Velnacrine-d4 involves the incorporation of stable heavy isotopes of hydrogen (deuterium) into the Velnacrine molecule. This process is largely used as a tracer for quantitation during drug development. The synthetic route typically involves the deuteration of Velnacrine, resulting in the formation of this compound . Industrial production methods for this compound are not widely documented, but they would likely follow similar principles of deuterium incorporation used in laboratory settings.
Chemical Reactions Analysis
Velnacrine-d4, like its non-deuterated counterpart, undergoes various chemical reactions. These include:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at various positions on the acridine ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
Velnacrine-d4 has several scientific research applications, including:
Chemistry: Used as a tracer in quantitation studies during drug development.
Biology: Studied for its effects on cholinergic functions and its potential to enhance cognitive functions.
Medicine: Investigated as a treatment for Alzheimer’s disease due to its cholinesterase inhibitory properties.
Industry: Utilized in the development of pharmaceuticals and as a reference compound in analytical studies
Mechanism of Action
Velnacrine-d4 exerts its effects by inhibiting cholinesterase, an enzyme responsible for breaking down acetylcholine in the brain. By inhibiting this enzyme, this compound increases the levels of acetylcholine, thereby enhancing cholinergic transmission. This mechanism is particularly beneficial in conditions like Alzheimer’s disease, where cholinergic deficits are prominent. The molecular targets involved include cholinesterase enzymes, and the pathways affected are primarily those related to cholinergic neurotransmission .
Comparison with Similar Compounds
Velnacrine-d4 is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. Similar compounds include:
Tacrine: Another cholinesterase inhibitor used in Alzheimer’s disease treatment.
Donepezil: A widely used cholinesterase inhibitor with a different chemical structure.
Rivastigmine: Another cholinesterase inhibitor with dual inhibitory action on acetylcholinesterase and butyrylcholinesterase. This compound’s uniqueness lies in its deuterium labeling, which can alter its pharmacokinetic profile and provide more accurate quantitation in research studies
Properties
Molecular Formula |
C13H14N2O |
---|---|
Molecular Weight |
218.29 g/mol |
IUPAC Name |
9-amino-5,6,7,8-tetradeuterio-1,2,3,4-tetrahydroacridin-1-ol |
InChI |
InChI=1S/C13H14N2O/c14-13-8-4-1-2-5-9(8)15-10-6-3-7-11(16)12(10)13/h1-2,4-5,11,16H,3,6-7H2,(H2,14,15)/i1D,2D,4D,5D |
InChI Key |
HLVVITIHAZBPKB-GYABSUSNSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C3C(CCCC3=N2)O)N)[2H])[2H] |
Canonical SMILES |
C1CC(C2=C(C3=CC=CC=C3N=C2C1)N)O |
Origin of Product |
United States |
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